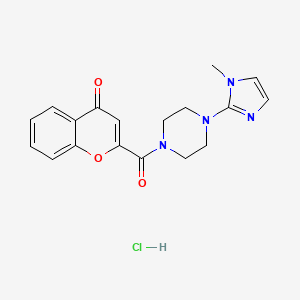

2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride” is a novel substituted heterocyclic ring . It is represented by a specific formula and can exist in various forms such as a pharmaceutically acceptable salt, solvate, polymorph, ester, tautomer, or prodrug .

Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups . It includes a 1-methyl-1H-imidazol-2-yl group, a piperazine ring, and a 4H-chromen-4-one group . The exact structure would provide more insights into the compound’s properties and reactivity .Aplicaciones Científicas De Investigación

Anticancer Potential

A series of chromeno[4,3-b]pyridine derivatives, closely related to the compound , have been designed and synthesized for their potential anticancer properties. These compounds underwent computational ADME, Lipinski's analysis, molecular docking, and binding energy studies to evaluate their anticancer activities, particularly against breast cancer cell lines like MCF-7. The molecular docking studies highlighted the significance of certain moieties for good interaction, suggesting compounds with similar structures could show high activity toward breast cancer cell lines. The synthesized compounds were confirmed using various spectroscopic methods, indicating a methodical approach to evaluating their anticancer potential (Ghada E. Abd El Ghani, M. A. Elmorsy, & M. Ibrahim, 2022).

Antitumor Activity

Research into N1-(coumarin-7-yl)amidrazones incorporating N-piperazines revealed the synthesis of new compounds by reacting hydrazonoyl chloride derived from 7-amino-4-methylcoumarin with appropriate piperazines. The antitumor activity of these compounds was evaluated, identifying several with potent efficacy against MCF-7 and K562 cells. This study highlights the potential of piperazine-incorporated compounds for antitumor applications, underscoring the importance of structural features in enhancing antitumor activity (M. S. Mustafa et al., 2011).

Cytotoxic Agents

A series of piperazin-2-one derivatives were prepared through bioisosteric substitution and evaluated for their cytotoxic activities against cancer and normal cell lines. The study aimed to identify compounds with increased cytotoxicity towards cancer cells while minimizing effects on normal cells. Some derivatives showed significant cytotoxicity, indicating the potential of such compounds in cancer therapy (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3.ClH/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(24)16-12-14(23)13-4-2-3-5-15(13)25-16;/h2-7,12H,8-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMIPYRSRJKDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)